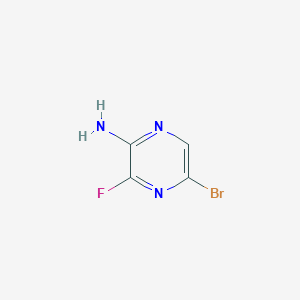![molecular formula C9H18N2O4 B6618737 tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate CAS No. 1790603-71-2](/img/structure/B6618737.png)
tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate, commonly referred to as TBEC, is an organic compound that is used in a variety of scientific research applications. TBEC is a highly versatile compound that is used in a variety of laboratory experiments and research studies. TBEC has a wide range of biochemical and physiological effects, which makes it a valuable tool for scientists and researchers.
Aplicaciones Científicas De Investigación
TBEC is a highly versatile compound that has a wide range of applications in scientific research. TBEC has been used in a variety of experiments and studies, including studies on the effects of drugs on the brain, the effects of environmental toxins on human health, and the effects of various compounds on the growth and development of plants. TBEC has also been used in studies on the effects of various compounds on the immune system, and the effects of various compounds on the development of cancer cells.
Mecanismo De Acción
TBEC works by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. Acetylcholine is a neurotransmitter that is responsible for transmitting signals between neurons in the brain. When TBEC inhibits acetylcholinesterase, it increases the concentration of acetylcholine in the brain, which has a variety of effects on the brain, including increased alertness and improved cognition.
Biochemical and Physiological Effects
TBEC has a wide range of biochemical and physiological effects. TBEC has been shown to increase alertness and improve cognition in humans. TBEC has also been shown to increase the release of dopamine, a neurotransmitter that is responsible for feelings of pleasure and reward. TBEC has also been shown to increase the release of serotonin, a neurotransmitter that is responsible for feelings of happiness and well-being. TBEC has also been shown to increase the release of norepinephrine, a neurotransmitter that is responsible for arousal and alertness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using TBEC in laboratory experiments is that it is a highly versatile compound that has a wide range of biochemical and physiological effects. TBEC is also relatively easy to synthesize and is relatively stable in solution. However, TBEC can be toxic in high concentrations, and it can be difficult to control the concentration of TBEC in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for TBEC. One potential future direction is to use TBEC in studies on the effects of various compounds on the development of cancer cells. Another potential future direction is to use TBEC in studies on the effects of various compounds on the immune system. Additionally, TBEC could be used in studies on the effects of environmental toxins on human health. Finally, TBEC could be used in studies on the effects of drugs on the brain.
Métodos De Síntesis
TBEC is synthesized through a reaction between tert-butyl isocyanate and 2-aminoethyl methoxycarbamate. This reaction occurs in the presence of a base such as potassium carbonate or sodium hydroxide. The product of this reaction is a white, crystalline solid that is soluble in water and other organic solvents.
Propiedades
IUPAC Name |
tert-butyl N-[2-(methoxycarbonylamino)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-6-5-10-7(12)14-4/h5-6H2,1-4H3,(H,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQXHHVELJHLJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

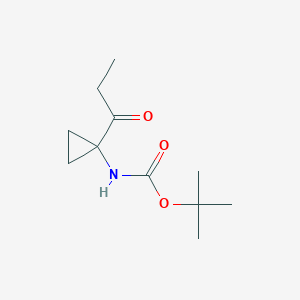

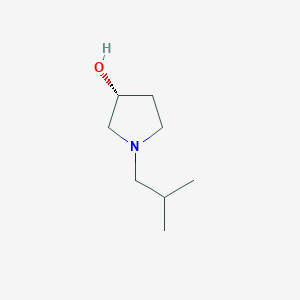
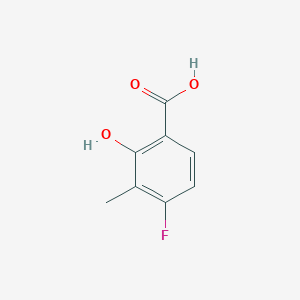
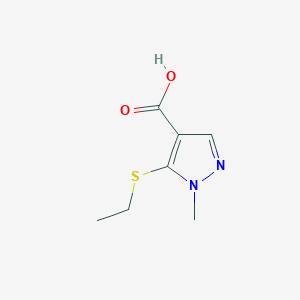
![ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B6618693.png)
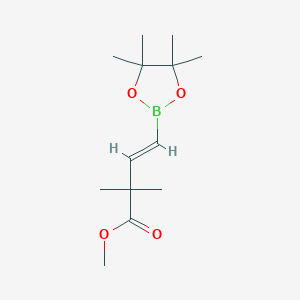
![2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B6618708.png)





